molecular formula C10H19Cl2N3 B2451361 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride CAS No. 92741-96-3

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2451361
CAS No.: 92741-96-3
M. Wt: 252.18
InChI Key: WLBLAQYMXBBYBT-UHFFFAOYSA-N
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Description

“3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 92741-96-3. It has a molecular weight of 252.19 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves rearrangement strategies incorporating a ring expansion . For example, the intramolecular aza-Wittig reaction of azides derived from 1, 2-amino azides and α, β-unsaturated ketones leads to 2, 3, 6, 7-tetrahydro-1-1, 4-diazepines . Reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9 (8)13-10;;/h1-7,11H2, (H,12,13);2*1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

1. Receptor Antagonist Properties

Research has identified that derivatives of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride exhibit potent 5-HT3 receptor antagonistic activity. These compounds, including YM060: ramosetron, have been shown to retain antagonistic activity similar to ondansetron, a well-known 5-HT3 receptor antagonist, highlighting their potential in medicinal chemistry and pharmaceutical development (Ohta et al., 1996).

2. Generation of Diverse Chemical Libraries

The compound has been used as a starting material in various chemical reactions to generate a structurally diverse library of compounds. These reactions include alkylation and ring closure, producing a range of dithiocarbamates, thioethers, and various cyclic compounds, demonstrating the versatility and utility of this compound in synthetic organic chemistry (Roman, 2013).

3. Molecular Docking Studies

Molecular docking studies involving derivatives of this compound have been conducted, providing insights into their potential pharmacological importance. These studies involve analyzing molecular interactions and reactivity, which are critical in drug discovery and design (Venil et al., 2021).

4. Synthesis of Novel Compounds

The compound has been a key precursor in synthesizing novel compounds with potential biological activities. For instance, research has demonstrated the synthesis of new chemical entities starting from derivatives of this compound, which could have applications in various fields such as medicinal chemistry and material science (Petrova et al., 2023).

5. Glial GABA Uptake Inhibition

Studies have identified that certain derivatives of this compound act as selective inhibitors of glial GABA uptake. This property is significant in neurological research and could lead to the development of new treatments for conditions associated with GABAergic dysregulation (Falch et al., 1999).

Properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-7,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLAQYMXBBYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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